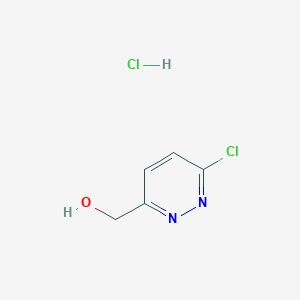

(6-Chloropyridazin-3-yl)methanol hydrochloride

Übersicht

Beschreibung

(6-Chloropyridazin-3-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C5H6Cl2N2O and its molecular weight is 181.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of (6-Chloropyridazin-3-yl)methanol hydrochloride are the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound interacts with its targets, the nAChRs, by binding to them . This binding can lead to changes in the receptor’s conformation, which can affect the transmission of signals in the nervous system .

Biochemical Pathways

Given its interaction with nachrs, it is likely that it affects pathways related to neurotransmission .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed and distributed in the body, potentially affecting its bioavailability.

Result of Action

Given its interaction with nachrs, it is likely that it affects signal transmission in the nervous system .

Biologische Aktivität

(6-Chloropyridazin-3-yl)methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

Molecular Formula : CHClNO·HCl

Molecular Weight : 194.06 g/mol

The compound features a chlorinated pyridazine ring, which is known for its diverse biological activities. The presence of the hydroxymethyl group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloropyridazine moiety can engage in hydrogen bonding and π-π interactions, facilitating modulation of enzyme activity and receptor binding.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structural features allow binding to various receptors, potentially altering signaling pathways critical in disease processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells.

Case Study 1 : A study demonstrated an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, indicating moderate potency against this cancer type.

Antiviral Activity

The compound has also shown promise in antiviral applications. It demonstrated efficacy against herpes simplex virus type 1 (HSV-1), suggesting potential for development as an antiviral agent.

Case Study 2 : In vitro studies revealed a significant reduction in HSV-1 titers at concentrations as low as 8 µM.

Enzyme Inhibition

The compound's ability to inhibit specific kinases has been noted, particularly those involved in nucleoside metabolism essential for viral replication.

Comparative Analysis with Similar Compounds

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences in biological activity among related compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 12 | Anticancer, Antiviral |

| (5-Aminomethyl)-2-thienylmethanone hydrochloride | 15 | Anticancer |

| (5-Aminomethyl)-2-thienylmethanone acetate | 25 | Moderate Antiviral |

Research Findings

Recent studies have reinforced the biological relevance of this compound:

- Cytotoxic Effects : A study evaluated the cytotoxic effects on various cancer cell lines, revealing an IC50 value of approximately 12 µM against MCF-7 cells.

- Antiviral Efficacy : Another investigation focused on the compound's antiviral activity against HSV-1, demonstrating a significant reduction in viral titers at concentrations as low as 8 µM.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(6-Chloropyridazin-3-yl)methanol hydrochloride has shown promise as a scaffold for developing novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity:

- Antiangiogenic Activity : Research has demonstrated that pyridazine derivatives exhibit potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis. Certain derivatives have shown IC50 values in the low micromolar range, indicating significant potential as anti-cancer agents .

- Antitumor Agents : Compounds derived from this scaffold have been tested against various cancer cell lines, showing high inhibition percentages (e.g., >80% against leukemia and lung cancer cell lines) at specific concentrations .

Agrochemicals

The compound's ability to modulate biological pathways makes it a candidate for developing agrochemicals that can enhance crop yields or resist pests:

- Herbicides and Pesticides : Pyridazine derivatives are being explored for their herbicidal properties, with some showing effectiveness against key agricultural weeds. The chlorinated structure contributes to their stability and efficacy in field conditions.

Material Science

The unique properties of this compound lend themselves to applications in the development of advanced materials:

- Dyes and Pigments : This compound can serve as an intermediate in synthesizing dyes due to its chromophoric properties. Its derivatives are being investigated for use in textile and polymer industries.

Case Studies

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine derivatives. Key methods include:

- Condensation Reactions : Reacting chlorinated pyridazines with various amines.

- Reduction Reactions : Using reducing agents like lithium aluminum hydride to introduce methanol groups.

The mechanism of action varies depending on the application but often involves interaction with specific biological targets such as enzymes or receptors, leading to downstream effects that inhibit tumor growth or alter physiological responses in plants.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorine Position

The 6-chloro group on the pyridazine ring undergoes nucleophilic substitution under specific conditions. Key reactions include:

Example : Reaction with piperazine derivatives under Buchwald–Hartwig conditions yields pharmacologically relevant piperazine hybrids . The chlorine atom is replaced by nitrogen-based nucleophiles, forming stable C–N bonds.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group participates in oxidation, esterification, and protection/deprotection reactions:

Key Insight : Oxidation converts the hydroxymethyl group to a carboxylic acid, enabling further derivatization into amides or esters . Esterification with acetic anhydride is a common protection strategy .

Heterocyclic Ring Formation

The compound serves as a precursor for synthesizing fused heterocycles:

Example : Cyclocondensation with thiourea generates tricyclic systems like pyridazino[6,1-b]quinazolin-10-ones, which exhibit antimicrobial activity .

Reductive Transformations

The hydroxymethyl group and pyridazine ring can be reduced under controlled conditions:

| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, MeOH | 6-Hydroxypyridazin-3-ylmethanol | 90% | |

| Borohydride reduction | NaBH₄, THF | Saturated pyridazine derivatives | 75% |

Note : Catalytic hydrogenation selectively reduces the pyridazine ring while preserving the hydroxymethyl group .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Application : These reactions enable the introduction of aromatic moieties for drug discovery .

Biological Activity Correlations

Derivatives of (6-chloropyridazin-3-yl)methanol hydrochloride show notable bioactivity:

Highlight : The 6-methoxy derivative exhibits COX-2 inhibitory activity surpassing celecoxib in preclinical models .

Stability and Reaction Optimization

Eigenschaften

IUPAC Name |

(6-chloropyridazin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O.ClH/c6-5-2-1-4(3-9)7-8-5;/h1-2,9H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVUVZUZWSNJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461708-68-8 | |

| Record name | (6-chloropyridazin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.